Butixocort 21-propionate
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Overview
Description
Butixocort 21-propionate: is a synthetic glucocorticoid corticosteroid known for its potent anti-inflammatory properties. It is a locally acting corticosteroid with significant activity in various models of inflammation . This compound is used in the treatment of immune system diseases, infectious diseases, and otorhinolaryngologic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butixocort 21-propionate involves the esterification of butixocort with propionic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Butixocort 21-propionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield butixocort and propionic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can occur at the carbonyl groups, resulting in the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Butixocort and propionic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: Butixocort 21-propionate is used as a model compound in studies of corticosteroid synthesis and reactivity. Its unique structure and reactivity make it a valuable compound for understanding the behavior of glucocorticoids under various chemical conditions .
Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes. It is particularly useful in investigating the anti-inflammatory and immunosuppressive effects of corticosteroids .
Medicine: Medically, this compound is used in the treatment of inflammatory conditions such as asthma, arthritis, ulcerative colitis, and rhinitis. Its potent anti-inflammatory properties make it an effective treatment option for these conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new corticosteroid formulations. Its unique properties and effectiveness make it a valuable compound for creating new therapeutic agents .
Mechanism of Action
Butixocort 21-propionate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and immune response .
Comparison with Similar Compounds
Budesonide: Another glucocorticoid used in the treatment of inflammatory conditions.
Beclomethasone dipropionate: A corticosteroid with similar anti-inflammatory properties but different metabolic pathways and systemic availability.
Uniqueness: Butixocort 21-propionate is unique due to its distinct pharmacokinetic profile, which includes extensive metabolic clearance and limited systemic availability. This makes it particularly effective as a locally acting corticosteroid with minimal systemic side effects .
Properties
CAS No. |
98449-05-9 |
---|---|
Molecular Formula |
C28H40O6S |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoylsulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H40O6S/c1-5-7-23(32)34-28(22(31)16-35-24(33)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 |
InChI Key |
CDKNUFNIFGPFSF-AYVLZSQQSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CSC(=O)CC |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC |
Synonyms |
utixocort 21-propionate JO 1222 JO-1222 |
Origin of Product |
United States |
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